Product packaging for BOC-AMINOISOBUTYRIC ACID NCA(Cat. No.:CAS No. 158169-45-0)

BOC-AMINOISOBUTYRIC ACID NCA

Cat. No.: B1174907
CAS No.: 158169-45-0
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Description

Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, represent a class of heterocyclic organic compounds derived from amino acids. wikipedia.org These monomers are central to the field of polymer science, particularly for the synthesis of polypeptides, which are synthetic analogues of proteins. The primary method for this synthesis is the ring-opening polymerization (ROP) of NCAs, a process that is highly efficient for producing high molecular weight polypeptides. illinois.edunih.govfrontiersin.org The ROP of NCAs is notable for its versatility, allowing for polymerization through various mechanisms, including the normal amine mechanism (NAM) and the activated monomer mechanism (AMM), which can be initiated by a range of nucleophiles and bases such as primary amines. illinois.edunih.govfrontiersin.orgmdpi.com

Properties

CAS No.

158169-45-0

Molecular Formula

C11H10ClNO

Origin of Product

United States

Mechanistic and Kinetic Investigations of Boc Aib Nca Ring Opening Polymerization Rop

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of BOC-Aib-NCA is expected to be relatively simple due to the molecule's symmetry. The following signals are anticipated:

A singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl protons of the tert-butyl group of the BOC protector. researchgate.net

A singlet at approximately 1.5-1.6 ppm, integrating to 6 protons, from the two equivalent methyl groups of the aminoisobutyric acid backbone.

A broad singlet corresponding to the N-H proton of the carbamate (B1207046) group, though its chemical shift can be variable and it may not be observed in all solvents.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework and carbonyl groups. Expected chemical shifts include:

Signals for the methyl carbons of the isobutyric acid moiety and the tert-butyl group, typically in the 20-30 ppm range. rsc.org

A signal for the quaternary carbon of the isobutyric acid backbone.

A signal for the quaternary carbon of the tert-butyl group, usually around 80-85 ppm. rsc.org

Three distinct signals in the downfield region for the carbonyl carbons: one for the BOC group (around 150-155 ppm) and two for the asymmetric and symmetric stretching of the NCA ring carbonyls (typically around 152 ppm and 169 ppm). rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the characteristic functional groups of NCAs. The spectrum of BOC-Aib-NCA is expected to show strong absorption bands indicative of its structure:

Two distinct carbonyl (C=O) stretching bands characteristic of the five-membered anhydride (B1165640) ring. These typically appear at approximately 1850-1870 cm⁻¹ (asymmetric stretch) and 1780-1790 cm⁻¹ (symmetric stretch). illinois.edu

A strong absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl group of the BOC protecting group. researchgate.net

N-H stretching vibrations may be observed in the region of 3200-3400 cm⁻¹.

Polypeptide Architectures and Conformational Control Via Boc Aib Nca Polymerization

Role in Peptide Synthesis

BOC-AIB-NCA is a highly effective reagent for peptide synthesis, valued for its ability to introduce the unique Aib residue into peptide sequences.

The α-aminoisobutyric acid (Aib) residue is achiral and known for its strong propensity to induce helical secondary structures, specifically the 3₁₀-helix, in peptide backbones. researchgate.netnih.gov The incorporation of Aib residues can enhance the metabolic stability of peptides by making them more resistant to enzymatic degradation. scienceopen.com The use of BOC-AIB-NCA provides an activated form of this sterically hindered amino acid, facilitating its coupling, which can be challenging using standard peptide coupling reagents. rsc.org

Urethane-protected NCAs (UNCAs) like BOC-AIB-NCA are advantageous in stepwise peptide synthesis. acs.org The activated carboxyl group within the NCA ring reacts readily with the free amino group of a growing peptide chain, forming a new peptide bond and releasing carbon dioxide. This process can be employed in both solution-phase synthesis and solid-phase peptide synthesis (SPPS). The Boc protecting group ensures that the N-terminus of the Aib residue does not self-polymerize, allowing for controlled, stepwise addition. acs.org

Utility in Polymer Chemistry

The primary application of BOC-AIB-NCA in polymer chemistry is as a monomer for the synthesis of polypeptides through ring-opening polymerization (ROP).

Ring-opening polymerization of NCAs is the most common and effective method for preparing high molecular weight polypeptides. scienceopen.comnih.gov In this process, an initiator attacks the NCA ring, causing it to open and begin the formation of a polymer chain. BOC-AIB-NCA is particularly useful as a monomer in ROP to create poly(α-aminoisobutyric acid), or poly(Aib). rsc.orgnih.gov The polymerization can be initiated by various species, including primary amines or more sophisticated organometallic complexes, which can offer better control over the polymer's molecular weight and dispersity. nih.govnih.gov

Using ROP, BOC-AIB-NCA can be homopolymerized to yield poly(Aib). Furthermore, it can be used in sequential polymerization with other NCA monomers to create well-defined block copolymers. scienceopen.comrsc.org For instance, a different polypeptide chain can act as a macroinitiator for the polymerization of BOC-AIB-NCA, resulting in a diblock copolymer with distinct segments. rsc.org These polypeptide-based block copolymers are of great interest in materials science and biomedicine, as they can self-assemble into various nanostructures like micelles or vesicles. scienceopen.com

Table 2: Examples of Polymers Synthesized Using Aib-NCA

Polymer Type Monomers Initiator/Method Application/Finding Source
Block Copolymer Lys(Z)-NCA, Aib-NCA P[Lys(Z)] macroinitiator Self-assembly into vesicles with enhanced enzymatic stability. scienceopen.comrsc.org
Homopolymer Aib-NCA Chiral amines Control of helical screw-sense in poly(Aib) chains. rsc.org

| Random Copolymer | Lys(Z)-NCA, Aib-NCA | Hexylamine | Formation of micelles with high resistance to proteolysis. | scienceopen.com |

Spectroscopic and Advanced Characterization of Poly Boc Aminoisobutyric Acid and Its Copolymers

Induction of Helical Structures in Peptides

Extensive research has demonstrated that α-aminoisobutyric acid (Aib) is one of the most powerful helix-promoting amino acids. nih.govnaist.jp Its gem-dimethyl substitution at the α-carbon sterically restricts the peptide backbone's rotational freedom, forcing the dihedral angles (φ, ψ) into the regions corresponding to helical conformations, particularly the 3₁₀-helix and to a lesser extent, the α-helix. nih.govnaist.jp

Synthesis of α,α-Disubstituted Amino Acids

BOC-AMINOISOBUTYRIC ACID NCA is a derivative of Aib, the simplest α,α-disubstituted amino acid. nih.gov The synthesis and incorporation of such residues are of great interest in medicinal chemistry. The ring-opening polymerization (ROP) of Aib-NCA is a primary method for producing poly(Aib), a polypeptide known for its distinct helical properties. rsc.orgresearchgate.net Research has focused on controlling this polymerization using various initiators, including chiral amines, to produce polymers with precise lengths and helical directions (sergeants-and-soldiers principle). rsc.org

Furthermore, block copolymers containing Aib have been synthesized to create self-assembling nanomaterials with enhanced enzymatic stability. scienceopen.comrsc.org For instance, random and block copolymers of lysine (B10760008) and Aib were synthesized via ROP of the respective NCAs. scienceopen.com These amphiphilic polypeptides self-assembled into different nanostructures (micelles or vesicles) depending on the block or random arrangement of the monomers and showed strong resistance to proteolytic degradation, highlighting their potential in fields like drug delivery. scienceopen.comrsc.org

Academic Research Applications of Polypeptides from Boc Aib Nca Excluding Prohibited Content

Fundamental Studies in Biopolymer Conformation and Folding

The N-carboxyanhydride (NCA) of BOC-aminoisobutyric acid is a crucial monomer for synthesizing polypeptides used in fundamental biopolymer research. The resulting α-aminoisobutyric acid (Aib) residue, the prototype of symmetrical α,α-dialkyl glycines, is of significant interest due to its profound impact on the conformational properties of peptide chains. nih.gov The steric hindrance imposed by the two methyl groups on its α-carbon atom severely restricts the available Ramachandran space, predisposing the polypeptide backbone to adopt specific, well-defined secondary structures. nih.gov This inherent conformational constraint makes Aib-containing polypeptides excellent models for studying the principles of biopolymer folding and self-assembly.

Research has demonstrated that Aib has a strong tendency to induce helical conformations in peptides. rsc.org Peptides rich in Aib that are longer than eight residues typically favor the adoption of an α-helical conformation, while shorter sequences often form 3(10)-helices. rsc.org This predictable influence on secondary structure allows researchers to design and synthesize polymers with targeted conformational outcomes, providing a platform to investigate the relationship between primary sequence and three-dimensional structure.

A key method for creating these polymers is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). scienceopen.commdpi.com In one illustrative study, researchers synthesized a series of copolypeptides containing both lysine (B10760008) (Lys) and α-aminoisobutyric acid (Aib) by polymerizing the respective NCAs. rsc.orgscienceopen.com This approach enabled the creation of both random and block copolymers, where the Aib and Lys residues were either distributed randomly along the chain or segregated into distinct blocks.

Conformational analysis of these synthesized polypeptides, using Fourier-transform infrared (FT-IR) and circular dichroism (CD) spectroscopy, revealed significant structural differences based on the monomer arrangement. rsc.orgresearchgate.net The random copolymers, when lyophilized from water, were found to adopt a combination of random coil and α-helical conformations. rsc.org In contrast, the block copolymers, under the same conditions, exhibited a high content of β-sheet structures. rsc.org This demonstrates that the spatial organization of the conformationally-constraining Aib units is a critical determinant of the final polypeptide architecture. The incorporation of Aib can also promote folding in shorter peptide models, encouraging the formation of structures such as β-turns. nih.gov

Polymer NameInitial Molar Ratio [Lys(Z) NCA]/[Aib NCA]Final Molar Ratio Lys/Aib (by RP-HPLC)
R1 8/17.1/1
R2 6/15.2/1
R3 4/13.6/1
R4 2/11.8/1
R5 1/11.1/1
Data sourced from a study on amphiphilic polypeptides. rsc.org The analysis was conducted via quantitative reverse-phase high-performance liquid chromatography (RP-HPLC) amino acid analysis.

Furthermore, the conformational state of these polypeptides is also sensitive to the solvent environment. While block copolymers showed a propensity for β-sheets, dissolving them in trifluoroethanol (TFE), a helix-promoting solvent, induced a conformational switch. In TFE, all copolymers, including the block-type, displayed spectral patterns characteristic of helical conformations. rsc.org This highlights the interplay between the intrinsic conformational tendencies imparted by the Aib residues and the external environmental factors in dictating the final folded state of the biopolymer.

Through the controlled polymerization of BOC-AIB-NCA and other amino acid NCAs, researchers can systematically investigate how the placement of conformationally rigid units influences polypeptide folding, stability, and higher-order assembly.

Q & A

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of BOC-Aminoisobutyric Acid NCA in synthetic chemistry?

Methodological Answer: Researchers should employ a combination of nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying Boc-group retention and α-carbon stereochemistry) and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>97% as per commercial standards ). Mass spectrometry (MS) can further validate molecular weight consistency. To ensure reliability, replicate analyses and calibration with reference standards are critical, as emphasized in guidelines for experimental rigor .

Q. How should researchers design kinetic studies to evaluate the stability of this compound under varying storage conditions?

Methodological Answer: Controlled experiments should test degradation rates under conditions such as temperature (e.g., 4°C vs. ambient), humidity, and solvent systems (e.g., anhydrous vs. aqueous). Use time-series sampling followed by HPLC to quantify residual NCA. Statistical analysis (e.g., Arrhenius plots for temperature-dependent degradation) aligns with recommendations for robust data interpretation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between observed and theoretical molecular weights in polypeptides synthesized via this compound polymerization?

Methodological Answer: Discrepancies often arise from side reactions (e.g., chain termination or hydrolysis). Employ size-exclusion chromatography (SEC) to assess polymer dispersity and MALDI-TOF MS to detect oligomer distributions. Advanced NMR techniques (e.g., 13C^{13}\text{C} labeling) can track backbone incorporation. Methodological replication and controlling moisture levels during synthesis are critical, as highlighted in best practices for handling reactive monomers .

Q. How can isotope-labeled derivatives (e.g., 13C^{13}\text{C}13C-BOC-Aminoisobutyric Acid NCA) enhance metabolic pathway studies, and what analytical challenges must be addressed?

Methodological Answer: Isotope labeling enables tracking via isotope-ratio mass spectrometry (IRMS) or fluorescence-based assays . However, ensure isotopic enrichment (>98%) to avoid signal dilution. Calibration curves and control experiments (e.g., unlabeled controls) are essential to distinguish metabolic incorporation from background noise, as outlined in isotope-labeling protocols .

Q. What computational and experimental approaches optimize the copolymerization of this compound with other NCAs to achieve tailored polymer properties?

Methodological Answer: Use density functional theory (DFT) to predict monomer reactivity ratios, followed by empirical validation via 1H^1\text{H}-NMR kinetics. Gradient copolymerization experiments (varying feed ratios) paired with dynamic light scattering (DLS) can correlate monomer sequence with hydrodynamic properties. Cross-referencing with QSAR models ensures methodological alignment with predictive polymer chemistry .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in Boc-deprotection efficiency during post-polymerization processing?

Methodological Answer: Inefficient deprotection may stem from steric hindrance or incomplete acidolysis (e.g., using TFA). Quantify free amine groups via TNBS assay or 19F^{19}\text{F}-NMR (if fluorinated acids are used). Comparative studies with alternative deprotection agents (e.g., HCl/dioxane) and statistical modeling (ANOVA) can isolate variables, adhering to data-validation frameworks .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cell studies using this compound-derived polymers?

Methodological Answer: Non-linear regression (e.g., Hill equation) is ideal for IC50_{50}/EC50_{50} determination. For non-monotonic responses, segmented regression or Bayesian hierarchical models account for heteroscedasticity. Ensure biological triplicates and power analysis to mitigate false positives, as per guidelines for pharmacological assays .

Methodological Rigor and Reproducibility

Q. How can researchers ensure reproducibility in NCA polymerization protocols across laboratories?

Methodological Answer: Standardize monomer purification (e.g., recrystallization in anhydrous THF) and reaction conditions (argon atmosphere, strict moisture control). Publish detailed supplementary protocols with raw NMR/HPLC data, aligning with open-science initiatives . Cross-lab validation via ring trials is recommended .

Q. What are the limitations of using this compound in high-throughput screening (HTS) platforms, and how can they be mitigated?

Methodological Answer: Moisture sensitivity limits automated handling. Solutions include microfluidic reactors with inert gas purging or pre-polymerized stock solutions. Validate batch consistency via LC-MS and incorporate negative controls to exclude solvent interference .

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